molecular formula C9H7ClN2 B1268862 6-Chloroquinolin-4-amine CAS No. 20028-60-8

6-Chloroquinolin-4-amine

Cat. No. B1268862
CAS RN: 20028-60-8
M. Wt: 178.62 g/mol
InChI Key: ANAOKPHXXDXCAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloroquinolin-4-amine derivatives involves various chemical reactions, including nucleophilic substitution and amination processes. A common approach includes the reaction of 4-chloroquinoline with corresponding mono/dialkyl amines to generate a series of novel 4-aminoquinoline derivatives as antitumor agents (Ren et al., 2012). Another method involves the amination of 4-chloro-2-phenylquinoline derivatives with amide solvents, showcasing the influence of steric and electronic effects on the amino group (Tsai et al., 2008).

Molecular Structure Analysis

The molecular structure of 6-Chloroquinolin-4-amine derivatives is confirmed through various spectroscopic methods, including IR, (1)H NMR, and elemental analysis. These methods provide detailed information on the structural aspects of the synthesized compounds, which is crucial for understanding their reactivity and biological activity (Liu et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 6-Chloroquinolin-4-amine derivatives include selective Buchwald-Hartwig amination, which allows for the controlled functionalization of the quinoline nucleus, providing a pathway to synthesize compounds with enhanced biological activity (Smith et al., 2008). The chemoselectivity of these reactions can be influenced by the reaction conditions, showcasing the versatility of 6-Chloroquinolin-4-amine as a synthetic intermediate.

Physical Properties Analysis

The physical properties of 6-Chloroquinolin-4-amine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are essential for the development of pharmaceutical agents, as they affect the compound's bioavailability and pharmacokinetics.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and the potential for further functionalization, are key aspects of 6-Chloroquinolin-4-amine derivatives. These properties are pivotal in the design and synthesis of new compounds with targeted biological activities. Studies on the synthesis and bioactivities of related derivatives emphasize the importance of understanding these chemical properties for the development of potent inhibitors with specific activities against targeted cell lines (Liu et al., 2007).

Scientific Research Applications

Antitubercular Agents

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : 6-Chloroquinolin-4-amine derivatives have been designed and synthesized based on bioisosteric similarities with thiacetazone . These compounds were evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis .
  • Methods of Application : The target compounds were elucidated by NMR, mass, and FTIR spectral data . Human dermal fibroblast cell lines were used to assess toxicity of selected ligands .
  • Results : All of the designed compounds showed inhibition of Mycobacterium tuberculosis with MIC of 1.56–50 μM . Among the tested compounds, 7c and 7g proved to be most potent Mycobacterium tuberculosis inhibitors (MIC = 1.56 μM) .

Antimalarial Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Ruthenium (ii) arene complexes with bidentate chloroquine analogue ligands, which include 6-Chloroquinolin-4-amine, have been synthesized and characterized . These complexes were evaluated for their in vitro antimalarial activity against chloroquine sensitive and chloroquine resistant Plasmodium falciparum malaria strains .
  • Methods of Application : The ruthenium complexes were synthesized and characterized . The antimalarial activity of these complexes and ligands was evaluated .
  • Results : While some complexes were less active than the corresponding ligands, one complex exhibited high antimalarial activity . The chloroquine analogue also showed good activity against both the chloroquine sensitive and the chloroquine resistant strains .

Antimicrobial Agents

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : Quinoline derivatives, including 6-Chloroquinolin-4-amine, have been synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
  • Methods of Application : The target compounds were synthesized and their antimicrobial activity was evaluated . The chemical modification of quinoline is one of the commonest approaches used in drug discovery .
  • Results : Most quinoline derivatives exhibit good antimicrobial activity . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Quinoline derivatives, including 6-Chloroquinolin-4-amine, have been synthesized and evaluated for their anticancer activity . These compounds have been found to exhibit important biological activities, including anticancer effects .
  • Methods of Application : The target compounds were synthesized and their anticancer activity was evaluated .
  • Results : Quinolines have been found to exhibit anticancer activity . The specific activity depends on the chemical structure of the derivative .

Antiviral Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Quinoline derivatives, including 6-Chloroquinolin-4-amine, have been synthesized and evaluated for their antiviral activity . These compounds have been found to exhibit important biological activities, including antiviral effects .
  • Methods of Application : The target compounds were synthesized and their antiviral activity was evaluated .
  • Results : Quinolines have been found to exhibit antiviral activity . The specific activity depends on the chemical structure of the derivative .

Anti-inflammatory Agents

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : Quinoline derivatives, including 6-Chloroquinolin-4-amine, have been synthesized and evaluated for their anti-inflammatory activity . These compounds have been found to exhibit important biological activities, including anti-inflammatory effects .
  • Methods of Application : The target compounds were synthesized and their anti-inflammatory activity was evaluated .
  • Results : Quinolines have been found to exhibit anti-inflammatory activity . The specific activity depends on the chemical structure of the derivative .

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Based on bioisosteric similarities with thiacetazone, a series of 7-chloro-4-aminoquinoline derivatives have been designed and synthesized . The outcome of the study suggests that most of the synthesized compounds are sensitive to Mycobacterium tuberculosis and showed acceptable range for molecular parameters . Thus, 7-chloro-4-aminoquinolines could be a useful lead for the development of new MTB inhibitory agents .

properties

IUPAC Name

6-chloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAOKPHXXDXCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309388
Record name 6-Chloro-4(1H)-quinolinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinolin-4-amine

CAS RN

103028-97-3
Record name 6-Chloro-4(1H)-quinolinimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103028-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4(1H)-quinolinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AN Parker - 1998 - search.proquest.com
Several 6-halo-2-(2-naphthyl)-quinolin-4-amines have been synthesized by the anionic cyclization of haloaralkylketimines, 6-Phenyl-2-(2-naphthyl) quinolin-4-amines were prepared by …
Number of citations: 0 search.proquest.com
U Mahmud - lup.lub.lu.se
New half-sandwich complexes of pentamethylcyclopentadienyl-rhodium, iridium, and p-cymene-ruthenium have been synthesized and characterized. All metal complexes contain …
Number of citations: 0 lup.lub.lu.se

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